molecular formula C31H34N6O3 B12413694 Egfr-IN-32

Egfr-IN-32

Número de catálogo: B12413694
Peso molecular: 538.6 g/mol
Clave InChI: BVPMIKLQWLLAPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Egfr-IN-32 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). This compound has shown promise in blocking EGFR mutations, making it a valuable candidate for cancer therapy .

Métodos De Preparación

The preparation of Egfr-IN-32 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Egfr-IN-32 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Egfr-IN-32 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology, it helps in understanding the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutated cancers. Additionally, it has industrial applications in the development of new cancer therapies .

Mecanismo De Acción

Egfr-IN-32 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .

Comparación Con Compuestos Similares

Egfr-IN-32 can be compared with other EGFR inhibitors such as erlotinib and gefitinib. While all these compounds target the EGFR tyrosine kinase, this compound has shown higher potency and selectivity for certain EGFR mutations. This makes it a unique and promising candidate for targeted cancer therapy .

Similar Compounds:
  • Erlotinib
  • Gefitinib
  • Afatinib
  • Osimertinib

This compound stands out due to its enhanced efficacy and reduced side effects compared to these similar compounds.

Propiedades

Fórmula molecular

C31H34N6O3

Peso molecular

538.6 g/mol

Nombre IUPAC

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(2-phenoxyphenyl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C31H34N6O3/c1-6-30(38)33-25-20-26(29(39-5)21-27(25)37(4)19-18-36(2)3)35-31-32-17-16-24(34-31)23-14-10-11-15-28(23)40-22-12-8-7-9-13-22/h6-17,20-21H,1,18-19H2,2-5H3,(H,33,38)(H,32,34,35)

Clave InChI

BVPMIKLQWLLAPT-UHFFFAOYSA-N

SMILES canónico

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CC=CC=C3OC4=CC=CC=C4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.